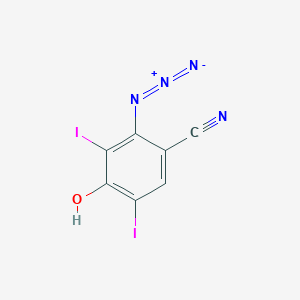
Azidoioxynil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidoioxynil, also known as 3-azido-1,2-dioxolane-4-methyl-4H-pyran, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a member of the azide family and is widely used as a reagent in organic chemistry. It has shown potential as a versatile building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Azidoioxynil is not fully understood. However, it is believed that Azidoioxynil reacts with various functional groups present in organic compounds, resulting in the formation of novel compounds. The azide group present in Azidoioxynil is highly reactive and can undergo various reactions such as cycloaddition, nucleophilic substitution, and click chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Azidoioxynil. However, it has been reported that Azidoioxynil is relatively non-toxic and does not show any significant adverse effects on biological systems. It has also been reported that Azidoioxynil is stable under physiological conditions, which makes it suitable for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azidoioxynil has several advantages in lab experiments. It is easy to synthesize and purify, which makes it readily available for use in various experiments. It has also shown potential as a versatile building block in the synthesis of various organic compounds. However, there are also some limitations associated with the use of Azidoioxynil in lab experiments. The azide group present in Azidoioxynil is highly reactive and can react with various functional groups present in biological systems. Therefore, caution must be exercised when using Azidoioxynil in biological systems.
Direcciones Futuras
There are several future directions for the use of Azidoioxynil in scientific research. One potential application is in the synthesis of novel heterocyclic compounds, which have shown promising results in the field of medicinal chemistry. Azidoioxynil can also be used in the synthesis of dendrimers, which have shown potential as drug delivery systems. Another potential application is in the synthesis of fluorescent probes, which have shown potential as imaging agents in biological systems. Furthermore, Azidoioxynil can be used in the synthesis of various materials, which have potential applications in fields such as electronics and energy storage.
Conclusion:
In conclusion, Azidoioxynil is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has shown potential as a versatile building block in the synthesis of various organic compounds. Azidoioxynil has several advantages in lab experiments, but caution must be exercised when using it in biological systems. There are several future directions for the use of Azidoioxynil in scientific research, and it is expected that it will continue to play an important role in various fields of research.
Métodos De Síntesis
Azidoioxynil can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of 3-hydroxy-4-methyl-2-pyrone with sodium azide in the presence of a suitable solvent. This reaction results in the formation of Azidoioxynil, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Azidoioxynil has been widely used in scientific research due to its unique properties. It has shown potential as a versatile building block in the synthesis of various organic compounds. It has been used in the synthesis of novel heterocyclic compounds, which have shown promising results in the field of medicinal chemistry. Azidoioxynil has also been used in the synthesis of dendrimers, which have shown potential as drug delivery systems. It has also been used in the synthesis of fluorescent probes, which have shown potential as imaging agents in biological systems.
Propiedades
Número CAS |
123316-60-9 |
|---|---|
Nombre del producto |
Azidoioxynil |
Fórmula molecular |
C7H2I2N4O |
Peso molecular |
411.93 g/mol |
Nombre IUPAC |
2-azido-4-hydroxy-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H2I2N4O/c8-4-1-3(2-10)6(12-13-11)5(9)7(4)14/h1,14H |
Clave InChI |
UFFOQFFMVFEBBQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)O)I)N=[N+]=[N-])C#N |
SMILES canónico |
C1=C(C(=C(C(=C1I)O)I)N=[N+]=[N-])C#N |
Otros números CAS |
123316-60-9 |
Sinónimos |
3,5-diiodo-2-azido-4-hydroxybenzonitrile azido-ioxynil azidoioxynil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



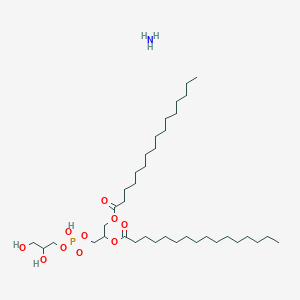
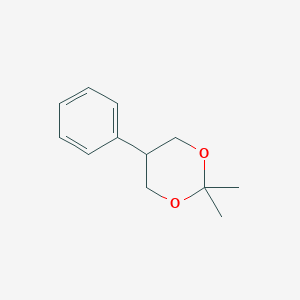
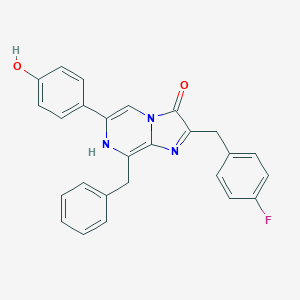
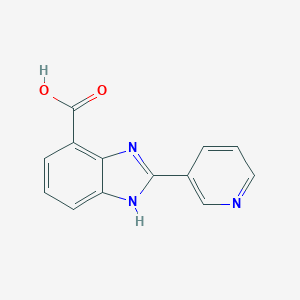
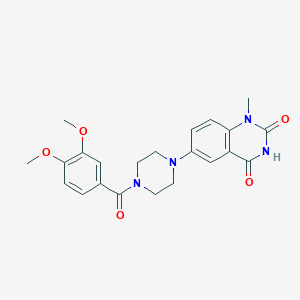
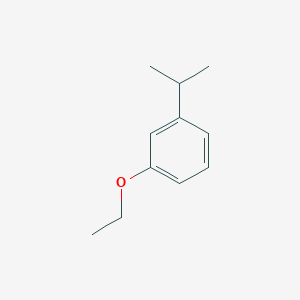
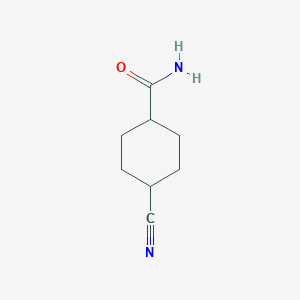
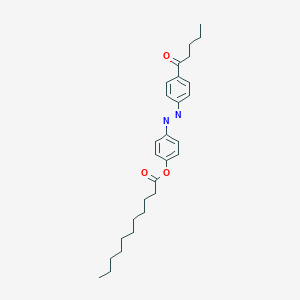
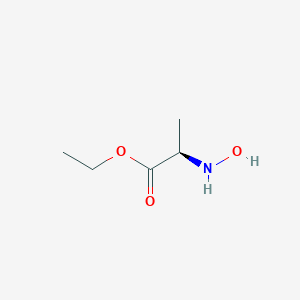
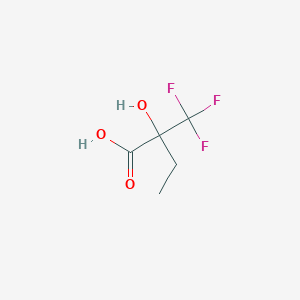
![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)
